2-Chloro-5-iodoquinoxaline
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Overview
Description
2-Chloro-5-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H4ClIN2 It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodoquinoxaline typically involves the functionalization of quinoxaline derivatives. One common method is the regioselective lithiation of 2,3-dichloroquinoxaline using TMPLi (2,2,6,6-tetramethylpiperidyl lithium) followed by quenching with iodine to introduce the iodo group at the 5-position . This method allows for precise control over the substitution pattern on the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodoquinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the quinoxaline ring.
Scientific Research Applications
2-Chloro-5-iodoquinoxaline has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent dyes and probes for biological imaging.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodoquinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of 2-Chloro-5-iodoquinoxaline.
2-Chloroquinoxaline: Lacks the iodine substituent but shares similar chemical properties.
5-Iodoquinoxaline: Lacks the chlorine substituent but shares similar chemical properties.
Uniqueness: this compound is unique due to the presence of both chlorine and iodine substituents on the quinoxaline ring. This dual substitution pattern imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H4ClIN2 |
---|---|
Molecular Weight |
290.49 g/mol |
IUPAC Name |
2-chloro-5-iodoquinoxaline |
InChI |
InChI=1S/C8H4ClIN2/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H |
InChI Key |
HWNHSYAGGUGBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)I)Cl |
Origin of Product |
United States |
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